

"4-tert-Butyl-2,6-diaminoanisole" molecular weight and formula

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Compound of Interest

Compound Name: 4-tert-Butyl-2,6-diaminoanisole

Cat. No.: B1351121

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Technical Guide: 4-tert-Butyl-2,6-diaminoanisole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the chemical properties of **4-tert-Butyl-2,6-diaminoanisole**. Due to the limited availability of specific experimental and biological data in peer-reviewed literature, this document also outlines general methodologies and workflows relevant to the analysis and characterization of novel aromatic amines in a research and drug development context.

Chemical Properties

4-tert-Butyl-2,6-diaminoanisole is a substituted anisole compound. Its core structure consists of a benzene ring substituted with a methoxy group, a tert-butyl group, and two amino groups.

Data Presentation

The fundamental molecular data for **4-tert-Butyl-2,6-diaminoanisole** is summarized in the table below.

Property	Value	Citation
Molecular Formula	C ₁₁ H ₁₈ N ₂ O	[1]
Molecular Weight	194.27 g/mol	[1]
CAS Number	473269-70-4	[1]
Synonyms	4-tert-Butyl-2,6-diamino-1-methoxybenzene	

General Experimental Protocols

While specific experimental protocols for **4-tert-Butyl-2,6-diaminoanisole** are not readily available, the following section details a generalized workflow for the characterization and initial biological screening of a novel aromatic amine, a class of compounds to which **4-tert-Butyl-2,6-diaminoanisole** belongs. Aromatic amines are crucial building blocks in pharmaceutical synthesis.[2]

2.1. Synthesis and Purification

The synthesis of substituted aromatic amines often involves multi-step reactions. A common approach is the reduction of a corresponding nitroaromatic precursor. For instance, the reduction of nitroaromatics can be achieved using reagents like hydrazine monohydrate with a palladium on carbon (Pd/C) catalyst.

General Protocol for Nitroaromatic Reduction:

- Dissolve the nitroaromatic precursor in a suitable solvent (e.g., ethanol or methanol).
- Add a catalytic amount of 5-10% Pd/C.
- Slowly add hydrazine monohydrate to the reaction mixture at a controlled temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, filter the reaction mixture to remove the catalyst.

- Evaporate the solvent under reduced pressure.
- Purify the resulting crude product using column chromatography or recrystallization to obtain the desired aromatic amine.

2.2. Structural and Purity Analysis

Once synthesized and purified, the compound's identity and purity must be confirmed.

- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the detailed molecular structure and confirm the positions of the substituents on the aromatic ring.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretches for the amino groups and C-O stretches for the anisole moiety.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A pure sample will typically show a single major peak.

2.3. Initial Biological Screening

For novel compounds in a drug discovery pipeline, an initial assessment of biological activity is crucial.

- Cytotoxicity Assays: To evaluate the compound's toxicity against various cell lines. The MTT or MTS assay are common methods to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
- Antimicrobial Assays: The compound can be tested for its ability to inhibit the growth of various bacterial or fungal strains using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
- Antioxidant Assays: Given that many phenolic and amine-containing compounds exhibit antioxidant properties, assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical

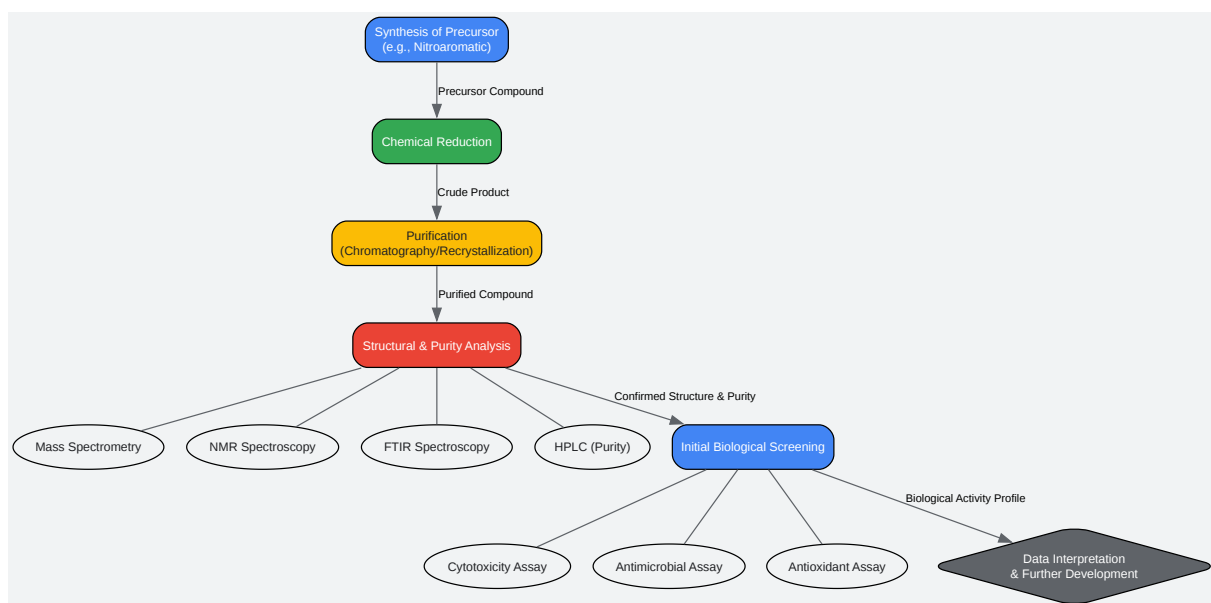
scavenging assay can be performed.

Visualizations

Chemical Structure of **4-tert-Butyl-2,6-diaminoanisole**

Structure of **4-tert-Butyl-2,6-diaminoanisole**.

Conceptual Workflow for Novel Aromatic Amine Characterization



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Workflow for characterization of a novel compound.

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References

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